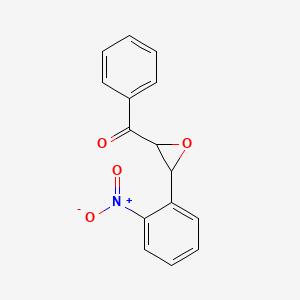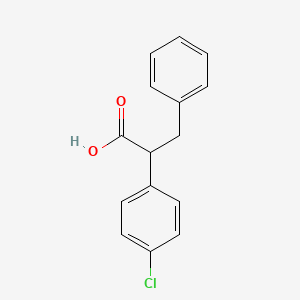
2-(4-氯苯基)-3-苯基丙酸
描述
2-(4-Chlorophenyl)-3-phenylpropanoic acid is a compound that is structurally related to various chlorophenyl compounds which have been studied for their diverse chemical and biological properties. While the specific compound is not directly studied in the provided papers, related compounds exhibit interesting photocatalytic, antibacterial, and analytical characteristics .
Synthesis Analysis
The synthesis of chlorophenyl-related compounds often involves multi-step organic reactions. For instance, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride was designed to act as a pro-drug, releasing a lethal species within anaerobic bacterial cells . Similarly, 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones were synthesized using the Baker-Venkatraman transformation . These methods could potentially be adapted for the synthesis of 2-(4-Chlorophenyl)-3-phenylpropanoic acid.
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been extensively analyzed using various spectroscopic and computational techniques. For example, DFT calculations were used to determine the structural parameters of chlorophenyl dyes , and X-ray diffraction studies were conducted on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide . These studies provide insights into the molecular geometry, electronic structure, and potential reactivity of chlorophenyl compounds.
Chemical Reactions Analysis
Chlorophenyl compounds participate in various chemical reactions. Photocatalytic oxidation pathways of 2,4-dichlorophenol were studied, revealing different intermediates depending on the pH . The reactivity of these compounds can be influenced by substituents and reaction conditions, which is crucial for understanding the behavior of 2-(4-Chlorophenyl)-3-phenylpropanoic acid in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are determined by their molecular structure. For instance, the crystal structure analysis of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one provided information on its non-linear optical material properties . Gas chromatography was used to determine the methyl ester of 2-chloro-3-(4-chlorophenyl)propionic acid in technical products . These analyses are essential for understanding the properties of 2-(4-Chlorophenyl)-3-phenylpropanoic acid, such as solubility, stability, and potential applications.
科学研究应用
环境影响评估
研究评估了氯酚对水生环境的污染,2-(4-氯苯基)-3-苯基丙酸属于该类别。这些化合物通常对哺乳动物和水生生物表现出中等的毒性作用,长期接触后对鱼类的毒性变得相当大。氯酚在环境中的持久性可能会有所不同,取决于生物降解菌群的存在和环境条件,从中等到高不等 (K. Krijgsheld & A. D. Gen, 1986)。
毒理学和诱变性
对 2,4-二氯苯氧乙酸 (2,4-D)(一种与 2-(4-氯苯基)-3-苯基丙酸在结构上相关的化合物)的研究揭示了其毒理学和诱变性的见解。研究表明,对 2,4-D 毒性和诱变性的具体特征的理解迅速提高,对环境安全和人类健康有影响 (Natana Raquel Zuanazzi, N. C. Ghisi, & E. C. Oliveira, 2020)。
相关化合物的药理作用
酚酸,包括与 2-(4-氯苯基)-3-苯基丙酸具有一些结构相似性的绿原酸 (CGA),因其多种生物和药理作用而受到认可。这些作用包括抗氧化、抗菌、保肝、保护心脏、抗炎、神经保护和抗肥胖作用。此类研究强调了这些化合物在治疗与脂质和葡萄糖代谢相关的疾病中的潜在治疗作用 (M. Naveed 等,2018)。
环境降解和生物降解
研究还集中在基于 2,4-D 的除草剂的生物降解上,阐明了微生物在降解这些化合物及其代谢物(例如 2,4-二氯苯酚)中的作用。这突出了了解微生物过程在减轻此类农药对环境的污染方面的重要性 (Karen Magnoli 等,2020)。
属性
IUPAC Name |
2-(4-chlorophenyl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c16-13-8-6-12(7-9-13)14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMMKZITYCLISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279113 | |
| Record name | 2-(4-chlorophenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-phenylpropanoic acid | |
CAS RN |
787-27-9 | |
| Record name | NSC82231 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC11300 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11300 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-chlorophenyl)-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



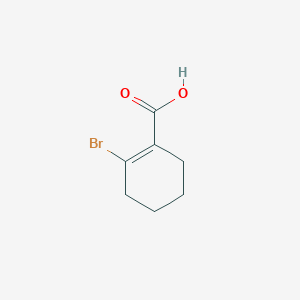

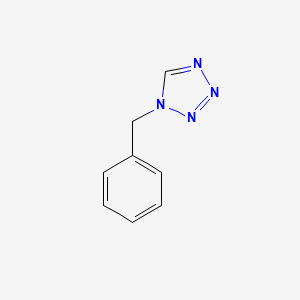

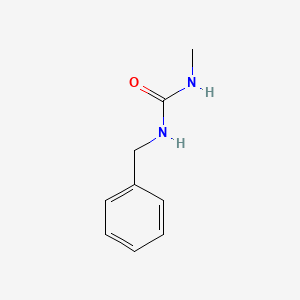
methanone](/img/structure/B3033007.png)
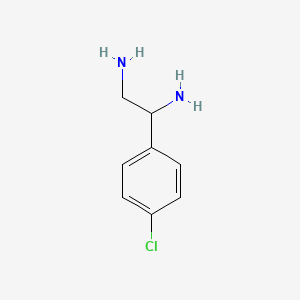
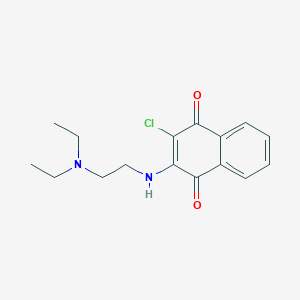
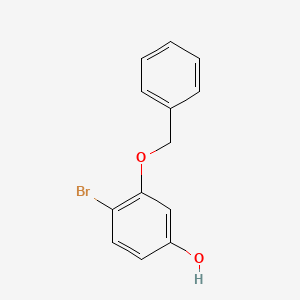
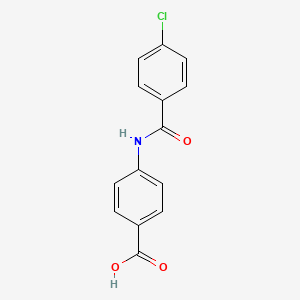

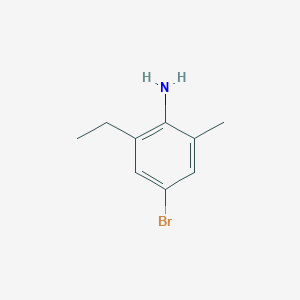
![3,4-Dimethyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3033018.png)
